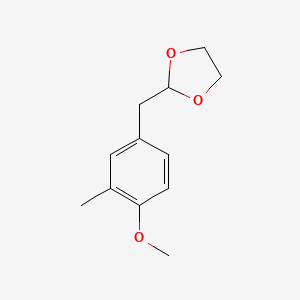

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene

説明

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- 4-Methoxy group: An electron-donating substituent that enhances ring electron density and influences reactivity.

- 3-Methyl group: A weakly electron-donating substituent that sterically shields the ortho positions.

- 1,3-Dioxolan-2-ylmethyl group: A cyclic acetal moiety attached via a methylene linker, improving solubility in polar solvents and stability under neutral/basic conditions.

This compound is structurally tailored for applications in organic synthesis, catalysis, and materials science, where its electronic and steric properties are critical.

特性

IUPAC Name |

2-[(4-methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-7-10(3-4-11(9)13-2)8-12-14-5-6-15-12/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVFBEUZDPQQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645892 | |

| Record name | 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-28-9 | |

| Record name | 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Route

The compound is typically synthesized by the reaction of 4-methoxybenzyl alcohol with a suitable dioxolane precursor such as 3-methyl-1,3-dioxolane or related acetal-forming agents under acid catalysis. This process involves the formation of the 1,3-dioxolane ring through acetalization of an aldehyde or ketone moiety with ethylene glycol derivatives or related diols.

-

- 4-Methoxybenzyl alcohol (providing the aromatic methoxy and methyl substituents)

- 3-Methyl-1,3-dioxolane or a related dioxolane ring precursor

-

- Acid catalysts such as p-toluenesulfonic acid or other strong acids facilitate ring closure.

- Common solvents include toluene or dichloromethane, which support reflux conditions to drive the reaction to completion.

-

- Reflux temperatures appropriate to the solvent boiling points (e.g., 80-110 °C for toluene).

- Reaction times vary but typically range from several hours to overnight to ensure high conversion.

This method is scalable from laboratory to industrial levels, often employing continuous flow reactors to optimize yield and purity by controlling reaction parameters precisely.

Detailed Process from Patent Literature

According to patent EP0050298A2, related compounds involving 1,3-dioxolan-2-ylmethyl substituents on aromatic rings are prepared under the following conditions:

- Temperature Range: 30 to 150 °C, preferably 40 to 100 °C.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, or N-methylpyrrolidone.

- Bases: Alkali metal carbonates (e.g., sodium carbonate, potassium carbonate), hydroxides (e.g., sodium hydroxide), or organic bases such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

- Phase Transfer Catalysis: The reaction can be enhanced by phase transfer catalysts like tetraalkylammonium salts or crown ethers, facilitating the interaction of organic and aqueous phases, particularly when hydroxides are used as bases.

- One-Pot Reaction: The synthesis can be performed as a one-pot process where initial formation of intermediates is followed by subsequent transformations without isolation, improving efficiency.

This patent also describes the use of protective groups on amino or piperazinyl functionalities to avoid side reactions during alkylation steps, although for this compound specifically, the focus is on acetal formation rather than amine alkylation.

Industrial Synthesis Considerations

Industrial synthesis often mirrors laboratory methods with modifications for scale and efficiency:

- Use of continuous flow systems to maintain consistent temperature and mixing.

- Optimization of acid catalyst concentration to balance reaction rate and minimize side products.

- Use of azeotropic distillation to remove water formed during acetalization, driving the equilibrium toward product formation.

- Purification steps involving solvent extraction and recrystallization to achieve high purity.

Summary Table of Preparation Parameters

| Parameter | Description / Conditions | Comments |

|---|---|---|

| Reactants | 4-Methoxybenzyl alcohol + 3-methyl-1,3-dioxolane | Starting materials |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) | Facilitates acetal ring formation |

| Solvents | Toluene, dichloromethane, or polar aprotic solvents | Solvent choice affects reflux temperature |

| Temperature | 40–110 °C (reflux) | Depends on solvent boiling point |

| Reaction Time | Several hours to overnight | Ensures complete conversion |

| Base (if applicable) | Sodium carbonate, sodium hydroxide, or organic bases | Used in some synthetic variants |

| Phase Transfer Catalyst | Tetraalkylammonium salts, crown ethers | Enhances reaction in biphasic systems |

| Purification | Extraction, drying, recrystallization | To isolate pure compound |

| Industrial Scale | Continuous flow reactors, azeotropic removal of water | For improved yield and scalability |

Research Findings and Analysis

- The use of acid catalysts is critical for efficient acetalization to form the 1,3-dioxolane ring, with p-toluenesulfonic acid being a common choice.

- Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide can be used in alternative synthetic routes, especially when bases and phase transfer catalysts are involved.

- Phase transfer catalysis has been shown to improve reaction rates and yields by facilitating the transfer of ionic species into organic phases.

- One-pot synthetic strategies combining multiple steps without intermediate isolation improve process efficiency and reduce waste.

- Industrial processes emphasize continuous flow and azeotropic distillation to drive equilibrium reactions and improve product purity.

化学反応の分析

Types of Reactions

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzene derivatives.

科学的研究の応用

Pharmaceutical Applications

Antifungal Activity

One of the notable applications of this compound is in the development of antifungal agents. Research indicates that derivatives of 1-(1,3-dioxolan-2-ylmethyl) azoles exhibit enhanced antifungal properties compared to traditional azoles like ketoconazole. These compounds have shown effectiveness against pathogens such as Candida albicans and Trichophyton mentagrophytes, making them suitable for formulations in tablets, creams, and aerosols .

Antiangiogenic Properties

In addition to antifungal activity, certain analogues of this compound have demonstrated antiangiogenic properties. This characteristic is crucial for cancer treatment, as it inhibits the formation of new blood vessels that tumors require for growth. The structural modifications involving 4-methoxy groups have been linked to improved activity in inhibiting angiogenesis in various cancer models .

Organic Synthesis

Catalytic Applications

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene serves as a versatile reagent in organic synthesis. It can act as a chain transfer agent in polymerization processes, which facilitates the production of functionalized polymers with specific properties. The compound's ability to undergo various chemical transformations under mild conditions makes it valuable in synthesizing complex organic molecules .

Protective Group Chemistry

In synthetic organic chemistry, 1,3-dioxolanes are often used as protective groups for carbonyl compounds. The presence of the dioxolane moiety in this compound allows for selective reactions without disrupting other functional groups present in the molecule. This property is exploited in multi-step syntheses where protecting and deprotecting strategies are essential .

Case Studies

作用機序

The mechanism of action of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural Analogues and Substituent Effects

The following structurally related compounds are compared (data sourced from –12):

| Compound Name | Substituents on Benzene Ring | Key Functional Group(s) | CAS Number |

|---|---|---|---|

| 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene | 4-OCH₃, 3-CH₃ | 1,3-Dioxolan-2-ylmethyl | Not Provided |

| 5-Fluoro-2-methoxy(1,3-dioxolan-2-ylmethyl)benzene | 2-OCH₃, 5-F | 1,3-Dioxolan-2-ylmethyl | Not Provided |

| 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene | 2-CH₃ | 1,3-Dioxolan-2-ylmethyl | Not Provided |

| Phenol, 3-(4-methyl-1,3-dioxolan-2-yl) | 3-OH | 4-Methyl-1,3-dioxolane | 100847-15-2 |

| 4-Methyl-2-phenyl-1,3-dioxolane | None (dioxolane fused to benzene) | 4-Methyl-1,3-dioxolane | 2568-25-4 |

Key Observations :

- Electron Effects : The methoxy group in the target compound increases electron density compared to fluorine-substituted analogues (e.g., 5-Fluoro-2-methoxy derivative), which may alter reactivity in electrophilic substitution or electron-stimulated desorption (ESD) processes .

- Acetal Stability : The 1,3-dioxolane group enhances stability under neutral/basic conditions but is susceptible to hydrolysis in acidic environments, similar to 4-Methyl-2-phenyl-1,3-dioxolane .

Electron-Stimulated Desorption (ESD) Behavior

Studies on condensed benzene derivatives (–4, 7) reveal that substituents significantly influence ion yields and fragmentation pathways:

- Mechanisms : Dipole dissociation (DD) dominates in condensed phases, with secondary electrons from substrates (e.g., Pt) inducing dissociative electron attachment (DEA) .

- Substituent Impact : Electron-donating groups (e.g., -OCH₃) may increase cation yields (e.g., H⁺, CHₙ⁺) due to enhanced charge localization, whereas electron-withdrawing groups (e.g., -F) could suppress ion desorption .

- Thickness Dependence: For 2ML films, H⁺ yield peaks at 100 eV and decreases with thicker layers, while heavier fragments (C₂Hₙ⁺, C₃Hₙ⁺) increase monotonically with thickness .

生物活性

4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene is a heterocyclic compound that combines a benzene ring with a methoxy group, a methyl group, and a dioxolane structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₂H₁₆O₃

- CAS Number : 898785-28-9

- Structure : The compound features a methoxy group (-OCH₃) and a dioxolane ring, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl alcohol with 3-methyl-1,3-dioxolane in the presence of an acid catalyst. Common solvents include toluene or dichloromethane under reflux conditions. This method allows for the production of the compound in good yields while maintaining purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various dioxolane derivatives, including those structurally related to this compound. For instance, compounds containing dioxolane moieties have been tested for their antibacterial and antifungal activities.

In one study, derivatives exhibited significant antifungal activity against Candida albicans and notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against various bacterial strains, indicating their potential as therapeutic agents.

The mechanism of action for compounds like this compound is thought to involve interactions with specific enzymes or receptors within microbial cells. These interactions can disrupt essential cellular processes, leading to cell death or inhibition of growth .

Case Studies

-

Study on Antifungal Activity :

- Objective : To evaluate the antifungal efficacy of synthesized dioxolanes.

- Method : Compounds were tested against C. albicans using standard agar diffusion methods.

- Results : Most synthesized compounds showed significant antifungal activity with MIC values comparable to established antifungal agents .

-

Antibacterial Screening :

- Objective : Assess antibacterial properties against Gram-positive and Gram-negative bacteria.

- Method : Compounds were screened using broth microdilution methods.

- Results : Selected compounds demonstrated strong activity against S. aureus and P. aeruginosa, highlighting their potential as new antimicrobial agents .

Comparative Biological Activity Table

| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 625–1250 | 625–1250 |

| Dioxolane Derivative A | 500 | 250 |

| Dioxolane Derivative B | 750 | 1000 |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound’s synthesis likely involves coupling a methoxy-methylbenzene precursor with a dioxolane-containing moiety. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Kumada reactions) could link aromatic and dioxolane fragments, as seen in analogous methoxybenzene derivatives . Optimize temperature (60–90°C) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of Grignard reagents or boronic acids to minimize side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm the methoxy group (δ ~3.8 ppm) and dioxolane ring protons (δ ~4.0–5.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies carbonyl or ether linkages (C-O stretch ~1100 cm). For crystalline derivatives, X-ray crystallography (as applied in analogous benzyl-dioxolane structures) resolves stereochemical ambiguities .

Q. How can researchers troubleshoot purity issues during purification?

- Methodological Answer : Employ gradient column chromatography (hexane:EtOAc or CHCl:MeOH) to separate polar dioxolane byproducts. For persistent impurities, recrystallize from ethanol or acetonitrile. Purity assessment via HPLC (C18 column, UV detection at 254 nm) ensures >95% purity, critical for downstream biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dioxolane moiety in nucleophilic or electrophilic environments?

- Methodological Answer : The dioxolane’s oxygen atoms act as weak Lewis bases, facilitating ring-opening under acidic conditions (e.g., HCl/MeOH). Computational studies (DFT) can model transition states for ring-opening reactions, comparing activation energies with experimental kinetics. Monitor intermediates via -NMR in situ to track protonation or nucleophilic attack pathways .

Q. How do electronic effects of the methoxy and methyl groups influence aromatic substitution patterns in derivatization?

- Methodological Answer : The methoxy group’s electron-donating nature directs electrophilic substitution to the para position, while the methyl group sterically hinders ortho sites. Use Hammett σ constants to predict substituent effects on reaction rates. Validate via competitive Friedel-Crafts alkylation experiments, analyzing product ratios via GC-MS .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer : Discrepancies in -NMR chemical shifts (e.g., dioxolane protons) may arise from solvent effects or conformational flexibility. Re-run DFT calculations with explicit solvent models (e.g., IEF-PCM for DMSO or CDCl). Compare experimental NOESY correlations with molecular dynamics simulations to assess rotamer populations .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : Functionalize the dioxolane ring via oxidation to ketones or cleavage to diols for cross-coupling. The aromatic core can undergo halogenation (e.g., NBS for bromination) to enable Suzuki-Miyaura reactions with heterocyclic boronic acids, generating libraries for antimicrobial or anticancer screening .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to design experiments to clarify decomposition pathways?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to identify degradation thresholds (e.g., 150–200°C). Pair with GC-MS of evolved gases to detect volatile byproducts (e.g., formaldehyde from dioxolane cleavage). Compare with differential scanning calorimetry (DSC) to distinguish melting points from exothermic decomposition .

Application-Oriented Questions

Q. What role does this compound play in designing supramolecular or coordination complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。